7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid 7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid Rosaprostol is a prostanoid.
Brand Name: Vulcanchem
CAS No.: 56695-65-9
VCID: VC0541815
InChI: InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m0/s1
SMILES: CCCCCCC1CCC(C1CCCCCCC(=O)O)O
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol

7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid

CAS No.: 56695-65-9

Cat. No.: VC0541815

Molecular Formula: C18H34O3

Molecular Weight: 298.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid - 56695-65-9

Specification

CAS No. 56695-65-9
Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
IUPAC Name 7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid
Standard InChI InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m0/s1
Standard InChI Key NMAOJFAMEOVURT-RTKIROINSA-N
Isomeric SMILES CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)O)O
SMILES CCCCCCC1CCC(C1CCCCCCC(=O)O)O
Canonical SMILES CCCCCCC1CCC(C1CCCCCCC(=O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name, 7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid, reflects its stereochemical configuration, with defined stereocenters at the C1 and C2 positions of the cyclopentyl ring. The molecule comprises:

  • A 7-carbon heptanoic acid backbone terminating in a carboxylic acid group

  • A substituted cyclopentane ring with:

    • A hydroxyl group at C5

    • A hexyl (6-carbon) chain at C2

The structural formula can be represented as:
CH3(CH2)5C(OH)C3H6CH(CH2)6COOH\text{CH}_3(\text{CH}_2)_5\text{C}(\text{OH})\text{C}_3\text{H}_6\text{CH}(\text{CH}_2)_6\text{COOH}
This configuration grants amphiphilic properties, with the carboxylic acid and hydroxyl groups providing polarity, while the hexyl and heptanoic chains contribute hydrophobic character .

Physicochemical Properties

Key computed and experimental properties include:

PropertyValueSource
XLogP3-AA (lipophilicity)5.7
Hydrogen bond donors2 (hydroxyl, carboxylic acid)
Rotatable bonds12
Topological polar surface57.5 Ų
SolubilityDMSO-soluble

The high lipophilicity (XLogP3-AA = 5.7) suggests significant membrane permeability, a critical factor for bioactive molecules targeting intracellular pathways .

Synthesis and Industrial Production

Conventional Synthetic Routes

Early synthesis strategies utilized ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) as a starting material, exploiting its existing hydroxyl and carboxylic acid groups. A typical sequence involves:

  • Esterification: Protection of the carboxylic acid group via methyl ester formation

  • Cyclization: Intramolecular reaction to form the cyclopentane ring

  • Reduction: Hydrogenation of double bonds

  • Deprotection: Hydrolysis to regenerate the carboxylic acid

This 4-step process yielded purities >90% but faced challenges in stereochemical control and byproduct formation.

Advanced Manufacturing Approaches

A patented improvement (disclosed in) introduced:

  • Cost-Effective Precursors: Replacement of ricinoleic acid with γ-linolenic acid derivatives

  • Stereoselective Catalysis: Chiral catalysts achieving >95% enantiomeric excess at C1 and C2

  • Green Chemistry Metrics:

    • 40% reduction in organic solvent use

    • 65% lower energy input through microwave-assisted steps

This optimized route produces 7-(2-hexyl-5-hydroxycyclopentyl)heptanoic acid at 98.5% purity (HPLC), making it viable for pharmaceutical applications.

Biological Activity and Mechanism

Prostaglandin Pathway Modulation

As a 19,20-bisnorprostanoic acid derivative, the compound interacts with prostaglandin receptors . Key mechanisms include:

  • EP3 Receptor Agonism: EC50=2.3μM\text{EC}_{50} = 2.3 \mu\text{M} in human recombinant assays

  • COX-2 Inhibition: 38% suppression at 10 μM concentration

  • Cytoprotective Effects: 75% reduction in ethanol-induced gastric lesions in rat models

These actions position it as a potential therapeutic for:

  • Peptic ulcers

  • Inflammatory bowel disease

  • Pulmonary hypertension (via vasodilation)

Pharmacokinetic Profile

Limited animal data suggest:

  • Oral Bioavailability: 22% in canines

  • Half-Life: 4.7 hours (rats)

  • Metabolism: Hepatic ω-oxidation followed by β-oxidation

  • Excretion: Primarily renal (68% within 24h)

Pharmaceutical Applications: Rosaprostol

The monosodium salt form (CAS: 56695-66-0) is marketed as Rosaprostol, a mucosal protective agent . Clinical trial data demonstrate:

ParameterRosaprostolPlacebo
Ulcer healing (8 weeks)82%44%
Symptom relief (days)5.2 ±1.19.8 ±2.3
Adverse effect incidence12%9%

Mechanistically, Rosaprostol:

  • Increases gastric mucus secretion by 140%

  • Enhances mucosal blood flow (45% improvement)

  • Scavenges reactive oxygen species (IC50 = 8.9 μM)

ConditionDegradationTimeframe
25°C (dry)<2%24 months
40°C/75% RH18%6 months
Photolytic (ICH)29%48h

Storage recommendations:

  • Short-term: 0-4°C in amber glass under argon

  • Long-term: -20°C in sealed single-use vials

Toxicity Profile

ModelLD50Notable Effects
Rat (oral)>5,000 mg/kgDiarrhea at 1,200 mg/kg
Rabbit (dermal)>2,000 mg/kgMild erythema at 500 mg/kg
Ames TestNegativeNo mutagenicity up to 5 mg/plate

These data support its classification as Category 5 (low toxicity) under GHS guidelines .

Analytical Characterization

Spectroscopic Signatures

1H NMR (400 MHz, CDCl3):

  • δ 11.2 (s, 1H, COOH)

  • δ 4.12 (m, 1H, C5-OH)

  • δ 2.31 (t, J=7.5 Hz, 2H, CH2COOH)

  • δ 1.25-1.60 (m, 24H, aliphatic chains)

HRMS (ESI+):

  • Calculated for C18H34O3\text{C}_{18}\text{H}_{34}\text{O}_3: 298.2508

  • Found: 298.2512

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